![molecular formula C11H14N2O B2775412 (1,2,3,4-Tetrahydronaphthalen-1-yl)urea CAS No. 58490-97-4](/img/structure/B2775412.png)
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea
Overview
Description
“(1,2,3,4-Tetrahydronaphthalen-1-yl)urea” is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a urea derivative, which is a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of “(1,2,3,4-Tetrahydronaphthalen-1-yl)urea” involves a series of N,N’-dialkyl urea derivatives containing methoxy substituents on phenethylamines . The efficient synthesis process uses isocyanate, yielding target products in 73-76% returns .Molecular Structure Analysis
The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-1-naphthalenyl)urea . The InChI code is 1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) .Physical And Chemical Properties Analysis
“(1,2,3,4-Tetrahydronaphthalen-1-yl)urea” is a powder with a melting point of 212-214°C .Scientific Research Applications
- Sigma-2 Receptor Agonist : Derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) act as sigma-2 receptor agonists. These compounds induce cell death in pancreatic cancer cells by promoting mitochondrial superoxide production and caspase activation. The study suggests their potential as targeted treatments for pancreatic tumors .
- Chiral Amine Derivative : (S)-(+)-1,2,3,4-Tetrahydro-1-naphthylamine is used in studies related to real-time chiral discrimination of enantiomers and kinetic resolution of chiral amines using enzymes like ω-transaminase .
- Indole Derivatives : Compounds derived from pyridine and indole, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Anticancer Research
Chiral Discrimination and Kinetic Resolution
Antitubercular Activity
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H3,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSFSIDDNZKALV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-1-yl)urea |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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